9-Anthracenemethanol Exhibits the Weakest Albumin Binding Affinity Among 9-Substituted Anthracene Derivatives
In a head-to-head comparison of binding affinities for human serum albumin (HSA), 9-Anthracenemethanol was found to have the lowest association constant among its oxy-derivative analogs [1]. This quantitative difference is critical for applications requiring a fluorescent probe with minimal non-specific protein interaction, as stronger binding can alter pharmacokinetic profiles or increase background signal.
| Evidence Dimension | Albumin Binding Affinity (Association Constant) |
|---|---|
| Target Compound Data | Weakest binding affinity (lowest association constant among tested derivatives) |
| Comparator Or Baseline | 9-Anthracenecarboxylic acid (highest affinity), 9-Anthraldehyde (low-affinity), Anthracene (failed to quench) |
| Quantified Difference | Qualitatively ranked as the weakest. 9-Anthracenecarboxylic acid shows the highest affinity, while 9-Anthracenemethanol is the weakest. |
| Conditions | Fluorescence quenching of human serum albumin (HSA) in vitro. |
Why This Matters
For a user developing a fluorescence-based assay or drug delivery system, selecting 9-Anthracenemethanol over 9-Anthracenecarboxylic acid will result in significantly reduced non-specific binding to serum albumin, minimizing background interference and improving assay sensitivity.
- [1] Skupińska, K., Zylm, M., Misiewicz, I., & Kasprzycka-Guttman, T. (2006). Interaction of anthracene and its oxidative derivatives with human serum albumin. Acta Biochimica Polonica, 53(1), 101-112. View Source
